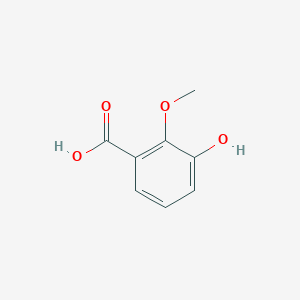

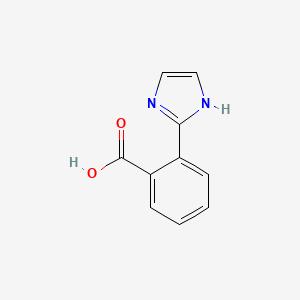

3-Hydroxy-2-methoxybenzoic acid

Overview

Description

3-Hydroxy-2-methoxybenzoic acid is a compound that can be related to various substituted benzoic acid derivatives. While the specific compound is not directly synthesized or analyzed in the provided papers, the research on similar compounds can offer insights into its properties and potential synthesis routes. For instance, compounds with methoxy and hydroxy substituents on a benzoic acid backbone have been synthesized and evaluated for their biological activities, such as inhibition of enzymes like catechol O-methyltransferase (COMT) .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, phase-transfer conditions, or Wittig reactions . For example, a palladium-catalyzed reaction was used to synthesize hydroxybenzo[c]phenanthrene, a compound with a similar phenolic and aromatic structure . Additionally, the directed ortho-metalation of unprotected benzoic acids has been shown to be a useful method for regioselective synthesis of substituted benzoic acids, which could potentially be applied to the synthesis of 3-Hydroxy-2-methoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . The structure of these compounds can influence their physical properties and reactivity. For instance, Schiff base compounds related to hydroxybenzoic acids have been shown to adopt specific configurations that could be relevant to the structure of 3-Hydroxy-2-methoxybenzoic acid .

Chemical Reactions Analysis

The chemical reactivity of substituted benzoic acids can be influenced by the presence of electron-donating or electron-withdrawing groups. For example, the presence of a methoxy group can affect the reactivity of the compound in various chemical reactions, such as nitration, esterification, and hydrolysis . The hydroxylation and demethoxylation of methoxybenzoic acids by OH-radicals have been studied, which is relevant to understanding the potential chemical reactions involving 3-Hydroxy-2-methoxybenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzoic acids are determined by their molecular structure. The presence of hydroxy and methoxy groups can affect properties such as solubility, boiling point, and acidity. For example, the hydroxylation of methoxybenzoic acids can significantly alter their solubility and reactivity . The crystal packing structure can also influence the fluorescence emissions in the solid state, as observed in methoxy-substituted hydroxyphenylbenzimidazole isomers .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Vanillic acid exhibits significant antioxidant and anti-inflammatory activities, which have been extensively studied. Its ability to scavenge free radicals, inhibit oxidative stress, and modulate inflammatory pathways suggests potential therapeutic applications in managing diseases associated with oxidative stress and inflammation. Studies highlight its role in attenuating inflammatory responses by modulating key signaling pathways, thereby offering a promising approach for the treatment of various inflammation-related diseases (Bai et al., 2020).

Environmental Remediation

Interestingly, vanillic acid and its derivatives have been explored for environmental applications, particularly in the treatment of pollution. The enzymatic degradation of pollutants, utilizing oxidoreductive enzymes in conjunction with redox mediators like vanillic acid, shows promise in the remediation of wastewater and soil contaminated with synthetic dyes and other organic pollutants. This approach highlights the potential of vanillic acid in enhancing the efficiency of bioremediation processes, offering a sustainable solution for environmental pollution control (Husain & Husain, 2007).

Pharmacological Insights

The pharmacological properties of vanillic acid, including its neuroprotective effects, are of particular interest. Research suggests its potential in mitigating oxidative stress-induced neurodegeneration, providing a theoretical basis for its application in neurodegenerative disease management. The diverse pharmacological activities of vanillic acid, coupled with its favorable safety profile in various animal experiments and clinical trials, underline its potential as a candidate for further research and development in medicinal applications (Ingole et al., 2021).

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-2-methoxybenzoic acid is the FcεRI signaling pathway in mast cells . Mast cells play a crucial role in immunoglobulin (Ig) E-mediated allergic reactions such as asthma, atopic dermatitis, and rhinitis .

Mode of Action

3-Hydroxy-2-methoxybenzoic acid interacts with its targets by modulating the FcεRI signaling pathway . It attenuates mast cell-mediated allergic reactions by decreasing the intracellular free calcium level, which inhibits degranulation of mast cells . It also suppresses the expression of pro-inflammatory cytokines TNF-α and IL-4 .

Biochemical Pathways

The compound affects the FcεRI signaling pathway, leading to downstream effects such as the suppression of mast cell degranulation and the expression of pro-inflammatory cytokines . This results in the attenuation of allergic reactions mediated by mast cells .

Pharmacokinetics

It is known that the compound has a molecular weight of 16815 and a melting point of 147-150°C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Hydroxy-2-methoxybenzoic acid’s action include the suppression of mast cell degranulation and the expression of pro-inflammatory cytokines . This leads to the attenuation of mast cell-mediated allergic reactions .

Action Environment

It is known that the compound forms explosive mixtures with air on intense heating , suggesting that its stability and efficacy could be affected by temperature and other environmental conditions.

Safety and Hazards

The safety data sheet for a similar compound, 2-Methoxybenzoic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled .

properties

IUPAC Name |

3-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMHCSBCMFQGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

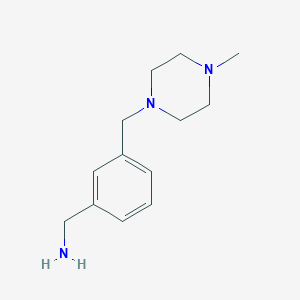

COC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540687 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-methoxybenzoic acid | |

CAS RN |

2169-28-0 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)